4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one
Description
4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a 4-bromo-2-fluorophenyl group at position 4 and a 2-(diethylamino)ethyl chain at position 1. The diethylaminoethyl moiety likely enhances solubility and bioavailability by introducing a basic tertiary amine, which may facilitate interactions with biological targets .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-[2-(diethylamino)ethyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN4O/c1-3-18(4-2)7-8-20-14(21)19(10-17-20)13-6-5-11(15)9-12(13)16/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOVBQNZKLWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazol-5-one Derivatives
The 1,2,4-triazol-5-one scaffold is typically synthesized by cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents. The key steps often include:
- Formation of a hydrazide intermediate from an appropriate acid or ester.
- Reaction of the hydrazide with formamide or other formylating agents to form the triazole ring.
- Introduction of substituents on the nitrogen atoms via alkylation or acylation.
- Aromatic substitution to introduce halogen atoms such as bromine and fluorine on the phenyl ring.
Preparation of the 4-(4-bromo-2-fluorophenyl) Substituent
The 4-bromo-2-fluorophenyl moiety is a halogenated aromatic ring that can be prepared or purchased as a substituted benzaldehyde or benzoic acid derivative. Typical methods to introduce the bromine and fluorine atoms involve:
- Electrophilic aromatic substitution for bromination on a fluorophenyl precursor.
- Alternatively, direct halogenation of a phenyl ring bearing a fluorine substituent.
- Use of commercially available 4-bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorobenzoic acid as starting materials.
Alkylation with 2-(Diethylamino)ethyl Side Chain
The 1-position nitrogen of the triazole ring can be alkylated with a 2-(diethylamino)ethyl group by reacting the triazole intermediate with 2-(diethylamino)ethyl halides (e.g., bromide or chloride) under basic conditions. This step typically involves:
- Deprotonation of the triazole nitrogen with a strong base (e.g., sodium hydride or potassium carbonate).
- Nucleophilic substitution with 2-(diethylamino)ethyl bromide or chloride to install the diethylaminoethyl substituent.
Representative Synthetic Route
A plausible synthetic route based on literature precedents for similar compounds is outlined below:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of hydrazide intermediate | Reaction of 4-bromo-2-fluorobenzoic acid with hydrazine hydrate | Forms 4-bromo-2-fluorobenzohydrazide |
| 2 | Cyclization to 1,2,4-triazol-5-one core | Treatment with formamide or formic acid derivatives under heating | Forms 4-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one |
| 3 | N-alkylation with 2-(diethylamino)ethyl halide | Base (e.g., K2CO3), 2-(diethylamino)ethyl bromide, solvent (DMF or acetone), reflux | Yields final compound 4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one |
Detailed Research Findings and Data
Cyclization Conditions: Literature on 1,2,4-triazol-5-one synthesis indicates that cyclization of hydrazides with formamide at elevated temperatures (140–180°C) under reflux or sealed tube conditions efficiently yields the triazolone ring.
N-Alkylation Efficiency: Alkylation of the triazole nitrogen with 2-(diethylamino)ethyl halides proceeds with moderate to high yields (60–85%) under basic conditions in polar aprotic solvents such as DMF or acetone, typically at reflux temperature.
Halogenated Aromatic Substituents: The presence of bromine and fluorine on the phenyl ring can influence reactivity and selectivity in both hydrazide formation and cyclization steps. Electron-withdrawing effects of halogens may reduce nucleophilicity of intermediates, requiring optimization of reaction times and temperatures.
Comparative Table of Key Preparation Steps
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Challenges/Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, 4-bromo-2-fluorobenzoic acid, ethanol, reflux | 70–90 | Careful control to avoid overreaction |
| Cyclization to triazol-5-one | Formamide, heat (140–180°C), sealed tube | 65–85 | Requires anhydrous conditions |
| N-Alkylation with diethylaminoethyl halide | K2CO3 or NaH, DMF or acetone, reflux | 60–85 | Side reactions minimized by slow addition |
Analytical and Purification Techniques
Purification: The final product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization: Confirmatory techniques include NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to verify substitution patterns and purity.
Chemical Reactions Analysis
4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by:
- Bromo and fluoro substituents on a phenyl ring
- A diethylaminoethyl side chain
- A triazolone core
The synthesis typically involves several steps:
- Formation of the phenyl ring : Starting from 4-bromo-2-fluoroaniline, reactions introduce necessary substituents.
- Introduction of the triazolone core : The substituted phenyl ring is reacted with appropriate reagents.
- Attachment of the diethylaminoethyl side chain : This final step completes the synthesis.
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.
Biology
Research indicates that 4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one may exhibit various biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, similar to other triazole derivatives.
- Anticancer Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines. For example, compounds with dimethylaminoethyl groups demonstrated lower IC50 values compared to standard chemotherapeutics like sorafenib.
Medicine
Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound's mechanism of action may involve interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.
Industry
In industrial applications, this compound is being investigated for use in developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Compounds:
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
Key Findings :
- Halogen size (Cl vs. Br) influences intermolecular interactions.
- Isostructural compounds 4 and 5 show nearly identical crystal packing despite halogen differences, suggesting adaptability in molecular conformation .
Triazolones with Bioactive Substituents
Key Compounds:
3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one (Compound 50)
1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl)-4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl)Phenyl)-1H-1,2,4-Triazol-5(4H)-one
Key Findings :
- The diethylaminoethyl group in the target compound may improve pharmacokinetics compared to alkyl/alkoxy chains in Compound 50 .
- Piperazinyl substituents (as in ) demonstrate how nitrogen-rich groups can target specific enzymes or receptors.
Triazole Derivatives with Bromo/Fluoro Aromatic Systems
Key Compounds:
4-{[(E)-(5-Bromo-2-fluorophenyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
4-Bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Key Findings :
Biological Activity
4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This compound features a complex structure that includes a bromo and fluoro substituent on the phenyl ring, a diethylaminoethyl side chain, and a triazolone core. The unique combination of these elements contributes to its potential therapeutic applications.
Antimicrobial Properties
Research has indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various triazole compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been evaluated for its antibacterial activity, with preliminary results suggesting it may possess similar efficacy.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with dimethylaminoethyl groups exhibited IC50 values significantly lower than those of standard chemotherapeutics like sorafenib . This suggests that this compound may also show promise in cancer treatment.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth. Ongoing research aims to elucidate these pathways further and identify the precise targets involved.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-bromo-2-fluorophenylacetic acid | Lacks triazolone core | Mild antimicrobial |
| 4-bromo-2-fluoro-N,N-dimethylbenzamide | Different functional group | Moderate anticancer |
| (4-bromo-2-fluorophenyl)methyl][2-(diethylamino)ethyl]amine | Similar side chain | Potential neuroprotective |
The unique combination of substituents and core structure in this compound may confer distinct biological properties compared to these analogs.
Study on Antimicrobial Activity
A recent study evaluated a series of triazole derivatives against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity . This finding aligns with the structure of this compound, suggesting its potential effectiveness in similar applications.
Study on Anticancer Efficacy
Another research effort focused on synthesizing new triazole derivatives and assessing their cytotoxicity against cancer cell lines. One derivative showed IC50 values significantly lower than those of established anticancer drugs . This reinforces the hypothesis that this compound could be a viable candidate for further development as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one?
A common approach involves multi-step condensation and cyclization reactions. For example, analogous triazole derivatives are synthesized by reacting substituted hydrazines with carbonyl intermediates under acidic or basic conditions . Key steps include:
- Introducing the diethylaminoethyl side chain via alkylation using 2-(diethylamino)ethyl chloride.
- Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products.
- Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures.
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters such as bond lengths, angles, and torsional conformations are validated against computational models (e.g., DFT). For example, analogous triazole derivatives show mean C–C bond lengths of 1.39–1.42 Å and R factors < 0.05, ensuring high structural accuracy . SCXRD also confirms the planar geometry of the triazole ring and substituent orientations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : H NMR confirms substituent integration (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm). C NMR detects carbonyl carbons at ~160 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 439.08 for C₁₉H₂₂BrFN₅O⁺) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Simulates binding affinities to target proteins (e.g., antimicrobial enzymes or neurotransmitter receptors). For example, triazole derivatives exhibit strong interactions with bacterial dihydrofolate reductase (docking scores < −8.0 kcal/mol) .
- DFT Calculations : HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps reveal nucleophilic/electrophilic sites, correlating with reactivity .
- MD Simulations : Assess stability in lipid bilayers to predict membrane permeability .
Q. How to resolve contradictions in reported bioactivity data for triazole analogs?
Discrepancies in antimicrobial or receptor-binding assays may arise from:
- Experimental Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), culture media, or incubation times .
- Compound Purity : Impurities >2% can skew IC₅₀ values. Validate purity via HPLC (≥95%) before testing .
- Solubility : Use DMSO stock solutions <1% to avoid cytotoxicity artifacts .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Lipophilicity Adjustments : Introducing fluorine or methyl groups enhances logP (target range: 2–3) for blood-brain barrier penetration .
- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., diethylaminoethyl side chain) for deuterium substitution .
- Prodrug Design : Masking the triazole carbonyl as an ester improves oral bioavailability .
Methodological Considerations
Q. How to analyze crystallographic data for polymorph identification?
Compare unit cell parameters (e.g., a, b, c, β) and space groups (e.g., monoclinic C2/c) across batches. Discrepancies in Z-values or packing motifs indicate polymorphism .
Q. What in vitro assays are suitable for evaluating antimicrobial efficacy?
- MIC Assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects at 2× and 4× MIC .
Q. How to validate receptor-binding hypotheses for neurological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
